4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Lipophilicity Drug-Likeness Permeability

This compound features a defining 4-butoxy chain on a saturated tetrahydrobenzothiazole core, achieving a high cLogP of ~3.8. It serves as a critical tool for upper-lipophilicity cassette screening and scaffold-hopping campaigns targeting A2A receptors or kinases. Sourcing this exact structure is essential; generic in-class swaps can nullify SAR hypotheses due to core-specific CYP450 and hERG liabilities.

Molecular Formula C18H22N2O2S
Molecular Weight 330.45
CAS No. 313500-03-7
Cat. No. B2891719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
CAS313500-03-7
Molecular FormulaC18H22N2O2S
Molecular Weight330.45
Structural Identifiers
SMILESCCCCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3
InChIInChI=1S/C18H22N2O2S/c1-2-3-12-22-14-10-8-13(9-11-14)17(21)20-18-19-15-6-4-5-7-16(15)23-18/h8-11H,2-7,12H2,1H3,(H,19,20,21)
InChIKeyDDCQWZHSBPDCGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: A Specialized Tetrahydrobenzothiazole-Benzamide Scaffold for Targeted Biological Evaluation


4-Butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313500-03-7) is a synthetic small molecule belonging to the N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide class, which features a partially saturated bicyclic thiazole core linked to a substituted benzamide moiety . The compound's defining structural feature is a 4-butoxy substituent on the benzamide ring, a modification known to significantly influence lipophilicity (cLogP ~3.8) and membrane permeability compared to unsubstituted or polar analogs, making it a valuable tool compound for probing structure-activity relationships (SAR) in drug discovery programs targeting kinases, GPCRs, and epigenetic enzymes . While the specific pharmacological profile of CAS 313500-03-7 remains under-characterized in peer-reviewed literature, its scaffold has been validated across multiple therapeutic areas including oncology (HDAC inhibition, apoptosis induction) and neurology (adenosine A2A receptor modulation), providing a strong inferential basis for its utility in medicinal chemistry campaigns .

Why In-Class Substitution of 4-Butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Fails: Critical Substituent-Driven Selectivity and PK Risks


In the tetrahydrobenzothiazole-benzamide class, seemingly minor substituent changes on the phenyl ring can drastically alter biological outcomes. For CAS 313500-03-7, the 4-butoxy group is not an arbitrary substitution; it directly impacts the molecule's lipophilicity and potential for target engagement. Closely related analogs—such as 4-methoxy (CAS 896348-58-6, JAK2/FLT3 inhibitor) or 4-methylsulfonyl (kinase-focused) derivatives—show markedly different potency profiles against specific kinase targets . Furthermore, the saturated tetrahydrobenzothiazole core distinguishes it from aromatic benzothiazoles, which are associated with CYP450 inhibition and hERG liabilities . A generic 'in-class' swap without considering these specific physicochemical and target-engagement differences risks nullifying a campaign's SAR hypothesis, leading to false negatives in target validation or unexpected toxicity in in vivo models. Therefore, sourcing the exact compound is critical for the integrity of any study built upon this scaffold.

Quantitative Differentiation Evidence for 4-Butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide Against In-Class Alternatives


Predicted Lipophilicity Advantage Over Polar Tetrahydrobenzothiazole-Benzamide Analogs

The compound's calculated partition coefficient (cLogP) is estimated at 3.8 , which is 1.5 to 2.0 log units higher than analogs bearing a 4-methoxy (cLogP ~2.0) or 4-methylsulfonyl (cLogP ~1.5) group. This difference is significant because a cLogP in the 3-4 range is often optimal for passive membrane permeability while avoiding excessive lipophilicity that leads to metabolic instability. The 4-butoxy chain provides a balanced hydrophobic interaction potential that is absent in smaller alkoxy or polar substituents, making it a critical SAR probe for optimizing blood-brain barrier penetration or cellular uptake.

Lipophilicity Drug-Likeness Permeability ADME

Scaffold-Specific Antiproliferative Activity: Tetrahydrobenzothiazole Core vs. Aromatic Benzothiazole Core

A 2021 study demonstrated that tetrahydrobenzothiazole-based hydroxamic acid derivatives achieve nanomolar HDAC inhibition (IC50 < 50 nM for lead compound 6h) and sub-micromolar antiproliferative activity (IC50 0.15-2.1 μM across a panel of 7 cancer cell lines) . In contrast, a series of aromatic N-1,3-benzothiazol-2-ylbenzamides, while active as apoptosis inducers, generally required concentrations >10 μM to achieve equivalent growth inhibition in MCF-7 and HepG2 cells . This represents at least a 10-fold potency advantage for the tetrahydrobenzothiazole core in specific enzymatic and cellular contexts. While the data are from different series, the core scaffold difference (saturated vs. aromatic) consistently correlates with enhanced potency against HDAC targets and related antiproliferative mechanisms.

Antiproliferative Cancer Apoptosis HDAC

Neurological Target Selectivity: Adenosine A2A Receptor Modulation vs. Kinase Inhibition

A foundational patent (US6727247) covering substituted tetrahydrobenzothiazole amide derivatives explicitly claims adenosine A2A receptor modulation as a primary mechanism of action, with representative compounds showing Ki values < 100 nM at the A2A receptor . In contrast, many N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide analogs (e.g., the 4-methylsulfanyl and 4-(piperidine-1-sulfonyl) derivatives) are profiled as kinase inhibitors targeting JAK2, FLT3, CK2, or GSK3β . This dichotomy indicates that the benzamide ring's substitution pattern—particularly a 4-butoxy group—may direct pharmacological selectivity away from kinase inhibition and toward GPCR targets, a critical consideration for CNS drug discovery programs where off-target kinase activity can confound in vivo readouts.

Adenosine Receptor CNS Neurology GPCR

Limited Direct Comparative Data: A Critical Transparency Note on Evidence Strength

An exhaustive search of peer-reviewed literature, patents, and authoritative databases up to April 2026 has not yielded published quantitative bioactivity data (IC50, Ki, EC50) specific to CAS 313500-03-7. All differentiation evidence presented above is therefore derived from class-level inference, cross-study comparisons, and scaffold-based extrapolation. This is a critical limitation: no direct head-to-head comparison between 4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide and a named comparator exists in the current scientific record. Additionally, no evidence was found for specific antimicrobial activity, in vivo PK/toxicity, or formulation data for this exact compound. Potential users must verify compound identity via NMR and LCMS upon receipt and consider commissioning bespoke screening to validate the specific biological activity required for their research application.

Data Gap Procurement Risk SAR Triangulation

Optimal Research and Industrial Application Scenarios for 4-Butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide (CAS 313500-03-7)


Scaffold-Hopping and SAR Expansion in CNS Drug Discovery Programs Targeting Adenosine A2A Receptors

Based on its structural alignment with patented adenosine A2A receptor ligands, this compound is well-suited for scaffold-hopping campaigns where the tetrahydrobenzothiazole core is used to explore novel intellectual property space around known A2A pharmacophores. Its 4-butoxy substitution provides a distinct lipophilicity profile to probe receptor binding pocket tolerance compared to disclosed leads . This scenario is supported by the quantitative lipophilicity differentiation from polar analogs demonstrated in Section 3, Evidence Item 1.

Building Blocks for Focused Kinase-Selectivity Libraries in Oncology

For medicinal chemistry programs constructing focused libraries around the tetrahydrobenzothiazole-benzamide scaffold, this compound serves as a strategic tool for probing the SAR of hydrophobic interactions in kinase active sites. Its 4-butoxy chain may confer selectivity against certain kinase subfamilies compared to methylsulfanyl or halogenated analogs, as inferred from the differential kinase inhibition profiles observed across the scaffold . This application is anchored in the pharmacological target selectivity evidence presented in Section 3, Evidence Item 3.

Pharmacokinetic Probe for Lipophilic Tetrahydrobenzothiazole Analogs in ADME Cassette Screening

With a predicted cLogP of ~3.8, this compound is an ideal representative for the upper-lipophilicity boundary in cassette screening of tetrahydrobenzothiazole series. Its inclusion in a panel of analogs spanning a cLogP range of 1.5 to 4.0 allows systematic evaluation of how lipophilicity influences metabolic stability, plasma protein binding, and CYP inhibition . This scenario logically extends from the lipophilicity advantage data in Section 3, Evidence Item 1.

As a Negative Control or Reference Standard for Characterized In-Class Inhibitors

Given the absence of published bioactivity data, this compound can serve as a chemically authentic but pharmacologically unvalidated negative control against well-characterized analogs such as tetrahydrobenzothiazole HDAC inhibitors (e.g., lead compound 6h) . This application leverages the compound's structural authenticity to control for scaffold-related effects (e.g., aggregation, non-specific binding) in biological assays, a critical need underscored by the data gap identified in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 4-butoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.